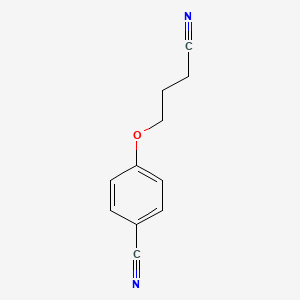

4-(3-Cyanopropoxy)benzonitrile

Description

4-(3-Cyanopropoxy)benzonitrile is a benzonitrile derivative featuring a 3-cyanopropyl ether substituent at the para position of the aromatic ring. The compound’s structure combines a nitrile group (electron-withdrawing) and a flexible 3-cyanopropoxy chain, which may influence its electronic properties, solubility, and biological interactions. This article focuses on comparisons with structurally and functionally related compounds, drawing insights from diverse research and patent literature.

Properties

IUPAC Name |

4-(3-cyanopropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJOZNSIFQGMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanopropoxy)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: 4-(3-Carboxypropoxy)benzoic acid.

Reduction: 4-(3-Aminopropoxy)benzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 4-(3-Cyanopropoxy)benzonitrile can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

- Reactivity : The cyano group can undergo nucleophilic addition reactions, while the propoxy group can participate in substitution reactions, facilitating the creation of derivatives with desired properties.

2. Material Science

- Polymer Development : This compound can be utilized in the development of novel polymers. Its ability to form coordination complexes can be exploited to create materials with unique electrical or optical properties.

- Nanomaterials : Research indicates that compounds with similar structures have been effective in creating nanostructured materials, which could lead to advancements in electronics and photonics.

3. Drug Discovery

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for further investigation as potential pharmaceuticals.

- Target Interaction : The compound's functional groups may allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. The resulting compounds exhibited enhanced solubility and reactivity, indicating their potential utility in drug formulation and material applications.

Case Study 2: Material Properties

Research conducted on polymer composites incorporating this compound revealed improved thermal stability and mechanical strength compared to traditional materials. This suggests its applicability in high-performance materials for industrial use.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | High reactivity due to functional groups |

| Material Science | Polymer development | Enhanced thermal stability |

| Drug Discovery | Potential pharmacological agent | Promising biological activity |

Mechanism of Action

The mechanism of action of 4-(3-Cyanopropoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy-Substituted Benzonitriles

Alkoxy-substituted benzonitriles are common in drug discovery due to their tunable electronic and steric properties. Key examples include:

Key Differences :

- Flexibility : The longer propoxy chain may increase conformational flexibility, affecting binding kinetics in biological systems.

Anticancer Agents (Letrozole Analogs)

- 1c : 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile

- 1h : 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile

Comparison: The 3-cyanopropoxy group in this compound lacks the aryl-ethenyl motif of Letrozole analogs, suggesting divergent mechanisms. However, the nitrile group may stabilize interactions with enzyme active sites, as seen in aromatase inhibitors .

Estrogen-Related Receptor Alpha (ERRα) Ligands

- 5FB: 4-(4-{[(5R)-2,4-dioxothiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile Activity: Binds ERRα via hydrogen bonds (ARG 372) and hydrophobic interactions .

Comparison: The trifluoromethyl group in 5FB enhances lipophilicity, whereas the 3-cyanopropoxy chain in this compound may improve water solubility, balancing pharmacokinetic properties.

Heterocyclic and Sulfur-Containing Analogs

Imidazole Derivatives

- 20b–21b : 4-(4-Bromo-1-methylimidazol-5-yl)benzonitrile

Thioether Derivatives

- 4-(2,6-Dimethylphenylthio)benzonitrile

Comparison: Thioether groups may confer redox activity, whereas the ether linkage in this compound is less reactive.

TADF Materials for OLEDs

- 4-(3-(Phenoxazinyl)pyridinyl-carbazolyl)benzonitrile Application: Thermally activated delayed fluorescence (TADF) in OLEDs due to twisted intramolecular charge-transfer (TICT) states .

Comparison: The 3-cyanopropoxy group’s electron-withdrawing nature could stabilize charge-transfer states, similar to phenoxazine derivatives.

Biological Activity

4-(3-Cyanopropoxy)benzonitrile is a compound belonging to the benzonitrile family, characterized by its cyanopropoxy substituent. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzonitrile core with a cyanopropoxy group attached at the para position.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study conducted on various benzonitrile derivatives found that certain modifications enhance their effectiveness against bacterial strains. The presence of the cyano group is believed to contribute to this activity by interfering with bacterial cell wall synthesis and function .

Biotransformation and Environmental Impact

The biotransformation of nitriles, including this compound, has been studied in soil bacteria such as Rhodococcus rhodochrous. This bacterium can convert nitriles into less toxic compounds through enzymatic processes. The ability of these microorganisms to degrade nitriles suggests potential applications in bioremediation, particularly in environments contaminated with cyanide derivatives .

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various benzonitrile derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Benzonitrile | 64 |

| Control (No Treatment) | >128 |

These findings suggest that structural modifications can enhance the biological activity of benzonitriles .

Synthesis and Activity Correlation

A detailed investigation into the synthesis of this compound revealed that the method employed significantly impacts its biological properties. Electrophilic cyanation methods have been shown to yield compounds with varying degrees of biological activity, emphasizing the importance of synthetic pathways in drug development .

Toxicity Assessment

Toxicological studies indicate that while this compound exhibits promising biological activities, caution is warranted regarding its toxicity. Acute exposure guideline levels (AEGLs) have been established for similar compounds, suggesting that prolonged exposure could lead to adverse health effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.